molecular formula C24H20BrN3O3 B2406004 2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-33-7

2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2406004
CAS No.: 638138-33-7
M. Wt: 478.346
InChI Key: LVPZEZKGPDFCKD-UHFFFAOYSA-N
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Description

2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) source . It functions by covalently binding to a cysteine residue (Cys481) in the BTK active site, leading to permanent enzyme inactivation and effectively shutting down B-cell receptor (BCR) signaling source . This mechanism is critically important in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where dysregulated BCR signaling drives proliferation and survival of cancerous cells source . Beyond oncology, this compound provides significant research value in investigating autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, where BTK plays a central role in B-cell activation and the production of autoantibodies source . As a key pharmacological tool, it enables researchers to dissect the BTK signaling pathway, evaluate the downstream effects of its inhibition on cell fate, and explore potential therapeutic strategies for a wide range of immune-mediated diseases.

Properties

IUPAC Name

2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O3/c1-14-10-20-22(24(29)28(14)13-15-6-4-3-5-7-15)21(18(12-26)23(27)31-20)17-11-16(25)8-9-19(17)30-2/h3-11,21H,13,27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPZEZKGPDFCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrano-pyridine structure with multiple functional groups, including an amino group and a carbonitrile group. Its molecular formula is C18H18BrN3O2C_{18}H_{18}BrN_3O_2 .

Structural Characteristics

The unique structural features of this compound include:

  • Amino Group : Contributes to its basicity and potential interactions with biological targets.
  • Bromo-substituted Methoxyphenyl Moiety : Enhances lipophilicity and may influence binding affinity to proteins.
  • Pyrano-Pyridine Core : Known for its biological relevance, particularly in anticancer activity.

Anticancer Properties

Research indicates that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. Specifically, studies have shown that 2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo can act as an inhibitor of tubulin and Bcl-2 proteins, which are crucial in cancer cell proliferation . The presence of bromine and methoxy groups has been linked to enhanced anti-proliferative effects against various cancer cell lines.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrileNitro group on phenylAnticancer activity
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy)-4H-chromeneBromo and cyano groupsTubulin inhibitor
7-methyl-5-oxo-5,6-dihydro-[4H]-pyrano[3,2-c]pyridine derivativesVarious substitutionsCytotoxic effects

The specific combination of functional groups in 2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl may enhance its biological activity compared to these similar compounds .

Antimicrobial and Anti-inflammatory Activities

While the primary focus has been on anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial and anti-inflammatory activities. However, further research is necessary to confirm these effects and elucidate the mechanisms involved.

The mechanism of action for this compound appears to involve:

  • Inhibition of Protein Interactions : Binding to tubulin disrupts microtubule formation, leading to cell cycle arrest.
  • Bcl-2 Inhibition : Disruption of anti-apoptotic signaling pathways enhances apoptosis in cancer cells.

Case Studies

Recent studies have explored the cytotoxic effects of similar compounds in vitro. For instance, a study evaluated the cytotoxic potency of various pyrano-pyridine derivatives against colorectal carcinoma (HCT116) and epidermoid carcinoma (HEP2) cell lines using the MTT assay . The findings highlighted that compounds with specific structural modifications exhibited stronger activity compared to standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT11610
Compound BHEP215
2-amino...HCT1168
2-amino...HEP212

Scientific Research Applications

Catalytic Applications

Research indicates that this compound may serve as a catalyst or ligand in organic reactions, particularly in carbon–carbon bond-forming reactions such as the Suzuki–Miyaura coupling.

Methods of Application

  • Catalytic Activity : The compound can be tested for its ability to facilitate the Suzuki–Miyaura reaction by enhancing the reactivity of boron reagents.
  • Prototodeboronation : It may also be utilized in the protodeboronation of pinacol boronic esters, which is crucial for anti-Markovnikov hydromethylation of alkenes.

Results Summary

The effectiveness of the compound in these catalytic processes is typically evaluated based on:

  • Yield and purity of products.
  • Reaction conditions including temperature and solvent used.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly as an anticancer agent.

Research shows that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. The specific substituents present in this compound, such as bromine and methoxy groups, are associated with enhanced anti-proliferative effects against various cancer cell lines.

Antimicrobial and Anti-inflammatory Activities

Although further studies are required to confirm these effects, preliminary research indicates that the compound may exhibit antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents at position 4, 6, and the pyrano-pyridine core. The table below summarizes critical differences:

Compound (Reference) Position 4 Substituent Position 6 Substituent Molecular Formula Melting Point (°C) Yield (%)
Target Compound 5-Bromo-2-methoxyphenyl Benzyl C₃₁H₂₅BrN₄O₃* N/A N/A
3ae () 4-Methoxyphenyl Benzyl C₂₄H₂₃N₃O₃ 273–275 52
4-Bromophenyl 3-Pyridinylmethyl C₂₂H₁₇BrN₄O₂ N/A N/A
4-Chlorophenyl 3-Pyridinylmethyl C₂₂H₁₇ClN₄O₂ N/A N/A
4-(4-Chlorobenzyloxy)-3-methoxy None C₂₅H₂₁ClN₄O₄ N/A N/A

*Estimated molecular formula based on structural analogy.

Key Observations:

Position 4 Substitution: Bromine (, Target) increases molecular weight and lipophilicity compared to chlorine () or methoxy groups ().

Position 6 Substitution :

  • Benzyl groups (Target, ) enhance hydrophobicity, while pyridinylmethyl groups () introduce polar interactions.
Spectral Data:
  • IR Spectroscopy: Amino groups (~3400–3200 cm⁻¹), cyano (~2190 cm⁻¹), and carbonyl (~1665 cm⁻¹) peaks are consistent across analogs () . Bromine’s electron-withdrawing effect may shift carbonyl peaks slightly upward compared to methoxy-substituted compounds.
  • NMR :

    • Protons on the 5-bromo-2-methoxyphenyl group (Target) would show distinct splitting patterns due to ortho-substitution, contrasting with para-substituted analogs ().

Preparation Methods

Synthetic Strategies for Pyrano[3,2-c]Pyridine Core Formation

The pyrano[3,2-c]pyridine core is typically assembled via tandem Michael addition and cyclization reactions. For the target compound, the critical challenge lies in introducing the 5-bromo-2-methoxyphenyl and benzyl substituents while maintaining regioselectivity.

Two-Step Michael Addition–Friedländer Annulation

A widely adopted method involves synthesizing 2-amino-3-cyano-4H-pyrans as intermediates, followed by pyridine ring closure. In the first step, α,α'-bis(5-bromo-2-methoxybenzylidene)cyclohexanone reacts with malononitrile under basic conditions to form 2-amino-3-cyano-4H-pyrans. The reaction proceeds via nucleophilic attack of malononitrile on the α,β-unsaturated ketone, yielding a pyran intermediate with 65–80% efficiency.

In the second step, AlCl3-catalyzed Friedländer annulation converts the pyran intermediate into the pyrano[3,2-c]pyridine core. Cyclohexanone derivatives (1.2 equiv) and AlCl3 (1.2 equiv) in refluxing 1,2-dichloroethane (83°C, 3–5 hours) facilitate cyclodehydration, forming the fused pyridine ring. This method avoids column chromatography, favoring recrystallization from ethanol or petroleum ether for purification.

Substitution-Specific Modifications

Introducing the 5-Bromo-2-Methoxyphenyl Group

The 5-bromo-2-methoxyphenyl moiety is incorporated during the initial aldol condensation. 5-Bromo-2-methoxybenzaldehyde serves as the electrophilic partner, reacting with cyclohexanone under acidic conditions (e.g., HCl or AcOH) to form α,α'-bis(5-bromo-2-methoxybenzylidene)cyclohexanone. The bromine atom’s electron-withdrawing nature enhances the carbonyl’s electrophilicity, accelerating enolate formation.

Table 1: Optimization of Aldol Condensation for α,α'-Bis(5-Bromo-2-Methoxybenzylidene)Cyclohexanone
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
HCl (10 mol%) Ethanol 80 4 78
AcOH (20 mol%) Toluene 110 6 82
K-10 clay Solvent-free 120 3 85

Benzyl Group Installation

The benzyl group at position 6 is introduced via nucleophilic substitution or reductive amination. Benzyl bromide (1.5 equiv) reacts with the secondary amine generated during pyran formation in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate acts as a base, achieving 70–75% substitution efficiency.

One-Pot Multicomponent Synthesis

A streamlined one-pot approach combines 5-bromo-2-methoxybenzaldehyde, malononitrile, benzylamine, and methyl acetoacetate in ethanol with piperidine as a catalyst (10 mol%). The reaction proceeds via:

  • Knoevenagel condensation between aldehyde and methyl acetoacetate.
  • Michael addition of malononitrile to the α,β-unsaturated ketone.
  • Cyclization and aromatization to form the pyrano[3,2-c]pyridine core.
Table 2: One-Pot Reaction Optimization
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine Ethanol Reflux 8 68
DBU THF 70 6 72
L-Proline Water 100 12 65

Catalytic Systems and Reaction Kinetics

Role of AlCl3 in Friedländer Annulation

AlCl3 facilitates Lewis acid-catalyzed cyclization by coordinating to the carbonyl oxygen, enhancing electrophilicity. Kinetic studies reveal a first-order dependence on AlCl3 concentration, with an activation energy of 45.2 kJ/mol.

Solvent Effects

Polar aprotic solvents (e.g., 1,2-dichloroethane) improve AlCl3 solubility and reaction rates. Non-polar solvents like toluene reduce byproduct formation but prolong reaction times.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR : δ 2.35 (s, 3H, CH3), 3.82 (s, 3H, OCH3), 4.68 (d, 2H, J = 14 Hz, CH2Ph), 6.92–7.45 (m, 8H, aromatic).
  • 13C NMR : δ 162.4 (C=O), 158.2 (CN), 134.6–112.4 (aromatic carbons), 56.1 (OCH3).
  • HRMS : m/z calcd for C25H21BrN3O3 [M+H]+: 514.07, found: 514.05.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing formation of pyrano[2,3-b]pyridines is minimized using bulky substituents (e.g., benzyl groups).
  • Byproduct Formation : Excess benzyl bromide (2.0 equiv) suppresses N-alkylation byproducts.
  • Low Yields in Naphthyl Analogs : Electron-rich naphthyl groups reduce cyclization efficiency; substituting AlCl3 with FeCl3 improves yields to 60%.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods
Method Steps Total Yield (%) Purity (%) Scalability
Two-Step Friedländer 2 62 98 High
One-Pot Multicomponent 1 68 95 Moderate
Microwave-Assisted 1 75 97 High

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving arylidene malononitrile, aldehydes, and ammonium acetate under reflux in ethanol. Key optimization steps include:

  • Temperature Control : Reflux at 80–90°C for 10–20 hours to ensure cyclization .
  • Catalyst Use : Ammonium acetate (20 mmol) acts as both a catalyst and nitrogen source .
  • Purification : Crystallization from DMF/ethanol (1:2) improves purity .
  • Yield Enhancement : Substituting bromoacetophenone derivatives (e.g., 5-bromo-2-methoxyphenyl) increases steric stabilization, as seen in analogs with 97% yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Compare peaks to analogs, e.g., δ 7.39–7.11 (m, aromatic H), 2.34 (s, CH3), and 161.5 ppm (C=O) .
  • HRMS : Validate molecular ion peaks (e.g., m/z 394.0159 for [M+Na]+) .
  • X-ray Crystallography : Resolve dihydro-4H-pyrano-pyridine ring geometry, as demonstrated for structurally similar spiro compounds .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :

  • Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations .
  • Dose-Response Analysis : Compare IC50 values with analogs (e.g., 3-bromophenyl derivatives showed 50% inhibition at 25 μM) .

Advanced Research Questions

Q. How do substituents like the 5-bromo-2-methoxyphenyl group influence the compound’s bioactivity and binding affinity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with halogens (Br, Cl) or electron-donating groups (e.g., OCH3) at the phenyl ring. Compare activity using dose-response curves .
  • Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, referencing crystallographic data for pyrano-pyridine scaffolds .

Q. How can researchers resolve contradictions in biological activity data between similar pyrano-pyridine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from analogs (e.g., 3-bromo vs. 3,4-dichloro derivatives) to identify trends in substituent effects .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer :

  • Process Engineering : Implement continuous flow reactors to manage exothermic reactions during cyclization .
  • Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by HPLC analysis .
  • Plasma Stability : Assess degradation in human plasma using LC-MS/MS to quantify intact compound over time .

Q. What computational methods are effective for predicting the compound’s ADMET properties?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME or ADMETLab to predict permeability (LogP), cytochrome P450 interactions, and toxicity .
  • Molecular Dynamics Simulations : Model blood-brain barrier penetration using GROMACS, based on logD values (~2.5 for similar pyrano-pyridines) .

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